molecular formula C13H8ClNO B12348431 4-chloro-4H-acridin-9-one

4-chloro-4H-acridin-9-one

Cat. No.: B12348431
M. Wt: 229.66 g/mol
InChI Key: GUSDSULTXRBZBQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-4H-acridin-9-one typically involves the Ullmann condensation reaction. This method includes the condensation of 2-bromobenzoic acid with aniline derivatives in the presence of copper, followed by intramolecular cyclization using sulfuric acid . Another method involves the cyclization of 2-arylamino benzoic acids using polyphosphoric acid (PPA) to yield acridone derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the Ullmann condensation reaction and cyclization methods mentioned above are scalable and can be adapted for industrial production.

Chemical Reactions Analysis

Types of Reactions

4-chloro-4H-acridin-9-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted acridone derivatives, which can exhibit different biological activities and material properties .

Scientific Research Applications

4-chloro-4H-acridin-9-one has several scientific research applications:

Properties

Molecular Formula

C13H8ClNO

Molecular Weight

229.66 g/mol

IUPAC Name

4-chloro-4H-acridin-9-one

InChI

InChI=1S/C13H8ClNO/c14-10-6-3-5-9-12(10)15-11-7-2-1-4-8(11)13(9)16/h1-7,10H

InChI Key

GUSDSULTXRBZBQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=CC=CC(C3=N2)Cl

Origin of Product

United States

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